2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid
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Overview
Description
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid is a compound belonging to the coumarin family, which is known for its diverse biological activities. Coumarins are a class of benzopyrones that have been widely studied for their medicinal properties, including anticoagulant, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid typically involves the reaction of 3-acetyl-2-oxo-2H-chromene with aminoacetic acid under specific conditions. One common method includes the use of acidic or basic catalysts to facilitate the reaction . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anticoagulant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to its ability to inhibit certain enzymes involved in the blood coagulation process. The compound’s antimicrobial effects are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative known for its anticoagulant properties.
Dicoumarol: A naturally occurring anticoagulant found in spoiled sweet clover.
4-Hydroxycoumarin: A precursor to several anticoagulant drugs.
Uniqueness
2-((3-Acetyl-2-oxo-2H-chromen-4-yl)amino)acetic acid is unique due to its specific structural features and the presence of both acetyl and aminoacetic acid groups. These functional groups contribute to its diverse chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H11NO5 |
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Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[(3-acetyl-2-oxochromen-4-yl)amino]acetic acid |
InChI |
InChI=1S/C13H11NO5/c1-7(15)11-12(14-6-10(16)17)8-4-2-3-5-9(8)19-13(11)18/h2-5,14H,6H2,1H3,(H,16,17) |
InChI Key |
PUDTVCIJENIFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)NCC(=O)O |
Origin of Product |
United States |
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